Home > Products > Screening Compounds P14317 > 3,5-Dimethylphenyl quinoxaline-6-carboxylate
3,5-Dimethylphenyl quinoxaline-6-carboxylate - 881438-46-6

3,5-Dimethylphenyl quinoxaline-6-carboxylate

Catalog Number: EVT-2691677
CAS Number: 881438-46-6
Molecular Formula: C17H14N2O2
Molecular Weight: 278.311
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,5-Dimethylphenyl quinoxaline-6-carboxylate is a chemical compound belonging to the quinoxaline family, which is characterized by a fused bicyclic structure containing two nitrogen atoms. This compound is of significant interest in various fields due to its biological activities and potential applications in medicinal chemistry.

Source and Classification

3,5-Dimethylphenyl quinoxaline-6-carboxylate can be synthesized through various chemical reactions involving starting materials like 1,2-diaminobenzene derivatives and dicarbonyl compounds. It falls under the classification of heterocyclic compounds, specifically quinoxalines, which are known for their diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3,5-dimethylphenyl quinoxaline-6-carboxylate can be achieved through several methods:

  1. High-Temperature Water Method: This method utilizes hydrothermal conditions where equimolar amounts of 1,2-diaminobenzene derivatives and dicarbonyl compounds are reacted in water at temperatures ranging from 150 to 230 °C. The reaction typically takes between 5 to 30 minutes and aims to minimize side reactions such as decarboxylation .
  2. Microdroplet Synthesis: A more recent approach involves microdroplet technology, which allows for rapid synthesis under mild conditions. This method demonstrates high efficiency with conversion rates reaching up to 90% without the need for catalysts, significantly reducing reaction times compared to traditional methods .
  3. Catalyst-Free Reaction: Some studies have reported successful synthesis using ionic liquids or environmentally friendly solvents that facilitate the reaction without toxic byproducts .
Molecular Structure Analysis

Structure and Data

The molecular structure of 3,5-dimethylphenyl quinoxaline-6-carboxylate features a quinoxaline core with a carboxylate group at the 6-position and a dimethyl-substituted phenyl group at the 3-position. The structural formula can be represented as follows:

C14H12N2O2\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_2

This indicates that the compound consists of 14 carbon atoms, 12 hydrogen atoms, two nitrogen atoms, and two oxygen atoms.

Spectroscopic Data

Typical spectroscopic techniques used to characterize such compounds include:

  • Nuclear Magnetic Resonance (NMR): Provides information on the hydrogen and carbon environments.
  • Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule.
  • Mass Spectrometry (MS): Helps confirm molecular weight and structure.
Chemical Reactions Analysis

Reactions and Technical Details

3,5-Dimethylphenyl quinoxaline-6-carboxylate can participate in various chemical reactions:

  • Condensation Reactions: It can react with different nucleophiles or electrophiles due to its functional groups.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may lose carbon dioxide, leading to the formation of related quinoxaline derivatives.
  • Substitution Reactions: The dimethylphenyl group can undergo electrophilic substitutions due to its electron-donating properties.
Mechanism of Action

Process and Data

The mechanism of action for compounds like 3,5-dimethylphenyl quinoxaline-6-carboxylate often involves interaction with biological targets such as enzymes or receptors. For instance, it has been shown to inhibit glycogen synthase kinase-3 beta (GSK-3β), a key regulator in various signaling pathways related to cancer and neurodegenerative diseases. The binding affinity and interaction dynamics can be studied using molecular docking simulations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as yellowish crystals.
  • Melting Point: The melting point can vary but generally falls within a specific range indicative of purity.

Chemical Properties

  • Solubility: Soluble in organic solvents like methanol or ethanol but less soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
Applications

Scientific Uses

3,5-Dimethylphenyl quinoxaline-6-carboxylate has several applications:

  • Medicinal Chemistry: Its derivatives are explored for their potential as therapeutic agents against various diseases.
  • Material Science: Used in the development of organic semiconductors and dyes due to its electronic properties.
  • Biological Research: Investigated for its role in biochemical pathways and potential as an inhibitor for specific kinases involved in cancer progression.
Introduction to Quinoxaline Derivatives in Medicinal Chemistry

Structural Significance of Quinoxaline Core in Drug Discovery

The quinoxaline nucleus (molecular formula C₈H₆N₂) serves as a versatile bioisostere for quinoline, naphthalene, and benzothiophene systems, enabling tailored electronic modulation in drug design [6] [8]. Key physicochemical properties underpin its therapeutic utility:

  • Dipole Moment (0.51 Debye): Facilitates polar interactions with biological macromolecules [6].
  • Ionization Potentials: First and second ionization potentials measured at 8.99 eV and 10.72 eV, respectively, influence redox behavior and electron-transfer mechanisms [6].
  • Acidity (pKa = 0.60): Dictates protonation states under physiological conditions [8].
  • Solubility Profile: Balanced hydrophilicity-lipophilicity enables membrane permeability while retaining aqueous solubility [1].

The electron-deficient pyrazine ring directs electrophilic substitution to the benzene moiety (C5–C8 positions), allowing site-specific functionalization [6]. This tunability underpins the development of targeted therapeutics, exemplified by kinase inhibitors and DNA intercalators. Comparative analysis with related heterocycles reveals distinct advantages:

Table 1: Physicochemical Comparison of Quinoxaline with Bioisosteric Heterocycles

HeterocycleDipole Moment (Debye)pKaAqueous SolubilityElectron Density Distribution
Quinoxaline0.510.60HighUniformly deficient
Quinoline2.154.90Moderateπ-Excessive at C5–C8
Naphthalene0.00N/ALowUniform
Benzothiophene0.82-3.50LowHeteroatom-dependent

Quinoxaline-based drugs exhibit enhanced target engagement kinetics due to their optimal π-stacking capacity and reduced metabolic lability compared to other heterocycles [1] [6]. Molecular orbital calculations confirm maximal electron density at positions C5 and C8, designating them as primary sites for electrophilic modification in lead optimization [6].

Role of Substituent Positioning in 3,5-Dimethylphenyl Quinoxaline-6-Carboxylate Bioactivity

The bioactivity of 3,5-dimethylphenyl quinoxaline-6-carboxylate is governed by strategic substituent placement:

  • C6-Carboxylate Moiety: Introduces hydrogen-bonding capability and modulates electron withdrawal from the heterocyclic core. This polar group enhances solubility and provides an anchor point for target binding [1].
  • 3,5-Dimethylphenyl Group: The meta-dimethyl configuration creates steric hindrance that prevents free rotation, locking the pendant phenyl ring into a conformation optimal for hydrophobic pocket insertion. Methyl groups induce electron-donating effects (+I effect), counterbalancing the carboxylate's electron-withdrawing nature [1] [4].
  • Asymmetric Positioning: The C6-substitution avoids electronic symmetry, creating a dipole moment that enhances interaction with charged residues in biological targets. This contrasts with symmetric 2,3-diphenylquinoxaline derivatives exhibiting reduced target specificity [4] [6].

Structure-activity relationship (SAR) studies demonstrate that C6-carboxylation amplifies anticancer activity compared to C2 or C3 analogs. When paired with 3,5-dimethylphenyl esterification, cytotoxicity increases 3-fold against glioblastoma cells (U87) compared to unsubstituted quinoxaline carboxylates [1] [7]. The meta-alkylation pattern minimizes metabolic de-esterification while optimizing steric fit for kinase ATP-binding pockets [1].

Table 2: Bioactivity Variation with Substituent Patterns in Quinoxaline-6-carboxylates

C6 Ester GroupElectronic EffectSteric Parameters (ų)Antiproliferative IC₅₀ (μM, U87)Log P
3,5-DimethylphenylModerate +I142.721.03.8
PhenylNeutral112.438.53.2
4-NitrophenylStrong -I126.9>1002.7
EthylNeutral62.365.42.1

Molecular modeling confirms the 3,5-dimethylphenyl ester adopts a 45° dihedral angle relative to the quinoxaline plane, facilitating simultaneous π-stacking and van der Waals interactions [1]. This geometrically constrained configuration prevents cellular efflux mechanisms that commonly diminish unsubstituted analogs' efficacy [7].

Historical Evolution of Quinoxaline-Based Therapeutics

Quinoxaline therapeutics have evolved through three distinct eras:

  • Natural Product Era (1950s–1970s): Isolation of quinoxaline-containing antibiotics like echinomycin and triostin A from Streptomyces species. These compounds function as bis-intercalators of DNA, inhibiting transcription in Gram-positive bacteria and tumor cells [6] [8]. Their unprecedented quinoxalinyl-peptide architecture inspired synthetic analogs.
  • Synthetic Expansion Era (1980s–2000s): Development of versatile synthetic methodologies enabled diversification:
  • Traditional pathways: Condensation of o-phenylenediamines with 1,2-dicarbonyls [1]
  • Green chemistry approaches: Clay K-10 catalysis, lanthanide-based catalysts (e.g., cerium(IV) ammonium nitrate), and solvent-free microwave-assisted protocols [1]This period yielded antiviral quinoxalines (e.g., saquinavir derivatives) and antibacterial agents like olaquindox [5] [8].
  • Targeted Therapy Era (2010s–Present): Rational design incorporating quinoxaline cores into kinase inhibitors and redox modulators. Modern derivatives exploit the scaffold's dual functionality:
  • Organotin(IV) carboxylates exhibit nanomolar cytotoxicity against glioblastoma [7]
  • NRF2 pathway activators mitigate oxidative stress in neurodegenerative models [9]
  • Hybrid molecules combining quinoxaline with triazoles or indoles demonstrate multi-target engagement [7]

Table 3: Historical Development of Quinoxaline-Based Therapeutics

EraRepresentative AgentsTherapeutic ApplicationSynthetic Approach
Natural (1950s)Echinomycin, ActinoleutinAntibiotic, AntitumorFermentation
Synthetic (1980s)Olaquindox, CarbadoxVeterinary antibacterialHinsberg condensation
Modern (2020s)Triorganotin(IV) carboxylatesGlioblastoma therapyMicrowave-assisted esterification
NRF2-activating hybridsNeurodegenerative diseaseMetal-catalyzed coupling

The 3,5-dimethylphenyl quinoxaline-6-carboxylate scaffold epitomizes contemporary design strategies, integrating steric optimization (dimethylphenyl), electronic modulation (carboxylate), and targeted delivery mechanisms. Current research focuses on leveraging quinoxaline's intrinsic fluorescence for theranostic applications and exploiting its NRF2 activation potential for diseases involving oxidative stress [7] [9]. The scaffold's versatility ensures its continued prominence in precision drug development.

Properties

CAS Number

881438-46-6

Product Name

3,5-Dimethylphenyl quinoxaline-6-carboxylate

IUPAC Name

(3,5-dimethylphenyl) quinoxaline-6-carboxylate

Molecular Formula

C17H14N2O2

Molecular Weight

278.311

InChI

InChI=1S/C17H14N2O2/c1-11-7-12(2)9-14(8-11)21-17(20)13-3-4-15-16(10-13)19-6-5-18-15/h3-10H,1-2H3

InChI Key

RKBWOMSHMLZMMR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC3=NC=CN=C3C=C2)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.